Welcome to the BenchChem Online Store!
molecular formula C7H14NO3P B161486 Diethyl (2-cyanoethyl)phosphonate CAS No. 10123-62-3

Diethyl (2-cyanoethyl)phosphonate

Cat. No. B161486
M. Wt: 191.16 g/mol
InChI Key: LDOZIDLMPNCNDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08105689B2

Procedure details

A mixture of diethyl[3-(N-phthalimido)]propylphosphonate (ex. 5) (3.72 g; 11.4 mmoles), absolute ethanol (46 ml) and hydrazine hydrate (0.78 ml of 98% purity; 15.7 mmoles) is stirred at reflux for 35 min. The mixture is filtered and the solvent is distilled under vacuo. The resulting oil is dissolved in CHCl3 (10 ml) and is filtered again. Solvent removal in vacuo gives a colorless liquid (0.7 g; yield 30%). According to example 4, diethyl 3-aminopropylphosphonate (6) is also obtained from diethyl 2-cyanoethylphosphonate in an analogous fashion followed by vacuum distillation at about 115° C. and 0.18 mbar (yield 80%).
[Compound]
Name
diethyl[3-(N-phthalimido)]propylphosphonate
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.NN.[NH2:4][CH2:5][CH2:6][CH2:7][P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11]>C(O)C>[C:5]([CH2:6][CH2:7][P:8](=[O:15])([O:12][CH2:13][CH3:14])[O:9][CH2:10][CH3:11])#[N:4] |f:0.1|

Inputs

Step One
Name
diethyl[3-(N-phthalimido)]propylphosphonate
Quantity
3.72 g
Type
reactant
Smiles
Name
Quantity
0.78 mL
Type
reactant
Smiles
O.NN
Name
Quantity
46 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCP(OCC)(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 35 min
Duration
35 min
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled under vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil is dissolved in CHCl3 (10 ml)
FILTRATION
Type
FILTRATION
Details
is filtered again
CUSTOM
Type
CUSTOM
Details
Solvent removal in vacuo
CUSTOM
Type
CUSTOM
Details
gives a colorless liquid (0.7 g; yield 30%)

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCP(OCC)(OCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.